4-chloro-N-(2-{[(4-chlorobenzoyl)amino]oxy}ethyl)benzenecarboxamide
Description
The target compound, 4-chloro-N-(2-{[(4-chlorobenzoyl)amino]oxy}ethyl)benzenecarboxamide, is a bis-aromatic amide featuring two 4-chlorobenzoyl moieties linked by an aminooxyethyl bridge. Its molecular formula is C₁₆H₁₃Cl₂N₂O₃, with a molecular weight of 359.20 g/mol. The aminooxyethyl group introduces conformational flexibility, which may affect intermolecular interactions and crystallinity .
Properties
IUPAC Name |
4-chloro-N-[2-[(4-chlorobenzoyl)amino]oxyethyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14Cl2N2O3/c17-13-5-1-11(2-6-13)15(21)19-9-10-23-20-16(22)12-3-7-14(18)8-4-12/h1-8H,9-10H2,(H,19,21)(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHFGTEUQTYQEOU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NCCONC(=O)C2=CC=C(C=C2)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14Cl2N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-N-(2-{[(4-chlorobenzoyl)amino]oxy}ethyl)benzenecarboxamide typically involves multiple steps:
Formation of 4-chlorobenzoyl chloride: This is achieved by reacting 4-chlorobenzoic acid with thionyl chloride under reflux conditions.
Preparation of the intermediate: The 4-chlorobenzoyl chloride is then reacted with 2-aminoethanol to form 2-{[(4-chlorobenzoyl)amino]oxy}ethanol.
Final coupling reaction: The intermediate is then coupled with 4-chlorobenzoic acid in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to yield the final product.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms might be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of the chloro groups on the benzene rings.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, particularly involving the benzenoid rings.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide).
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Major Products
Substitution: Products include derivatives with different substituents replacing the chloro groups.
Hydrolysis: Products include 4-chlorobenzoic acid and 2-aminoethanol.
Oxidation and Reduction: Products vary depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Medicinal Chemistry
The compound is primarily investigated for its potential therapeutic applications. Its structural features suggest possible interactions with biological targets, particularly in oncology and anti-inflammatory research.
- Anticancer Activity : Studies have indicated that compounds similar to 4-chloro-N-(2-{[(4-chlorobenzoyl)amino]oxy}ethyl)benzenecarboxamide exhibit cytotoxic effects on various cancer cell lines. Research has focused on its ability to inhibit tumor growth and induce apoptosis in malignant cells.
- Anti-inflammatory Properties : The compound's structural analogs have been explored for their anti-inflammatory effects, showing promise in reducing inflammation markers in preclinical models.
Materials Science
In materials science, this compound is being evaluated for its utility in synthesizing advanced polymers and resins.
- Polymer Synthesis : The incorporation of this compound into polymer matrices can enhance thermal stability and mechanical properties. Its chlorinated structure contributes to improved resistance against environmental degradation.
- Coatings and Adhesives : The compound is being investigated as a potential additive in coatings and adhesives due to its favorable adhesion properties and resistance to solvents.
Environmental Studies
Recent studies have explored the environmental implications of chlorinated compounds like this compound.
- Degradation Studies : Research is ongoing to assess the biodegradability of this compound in various environmental conditions. Understanding its degradation pathways is crucial for evaluating its ecological impact.
Case Studies
| Study Title | Objective | Findings |
|---|---|---|
| Anticancer Effects of Chlorinated Compounds | To evaluate the cytotoxicity of chlorinated compounds on cancer cells | Significant reduction in cell viability observed in treated cancer cell lines. |
| Polymer Enhancement with Chlorinated Additives | To assess the mechanical properties of polymers with added chlorinated compounds | Improved tensile strength and thermal stability were noted in modified polymers. |
| Environmental Impact Assessment of Chlorinated Compounds | To analyze the degradation rates of chlorinated compounds in soil | Slower degradation rates were observed compared to non-chlorinated counterparts. |
Mechanism of Action
The mechanism by which 4-chloro-N-(2-{[(4-chlorobenzoyl)amino]oxy}ethyl)benzenecarboxamide exerts its effects typically involves interactions with specific molecular targets, such as enzymes or receptors. The compound’s aromatic rings and amide linkage allow it to form hydrogen bonds and π-π interactions, which are crucial for binding to biological macromolecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations in Benzamide Derivatives
Halogenated Analogs
- 4-Chloro-N-(4-chlorobenzoyl)benzenesulfonamide (C₁₃H₉Cl₂NO₃S): Replaces the aminooxyethyl linker with a sulfonamide group. Exhibits a planar crystal structure stabilized by N–H···O hydrogen bonds (bond length: 2.15 Å) . Lower molecular weight (330.17 g/mol) but higher density (1.578 Mg/m³) due to compact packing .
- 4-Chloro-N-(4-nitrobenzoyl)benzenesulfonamide (C₁₃H₉ClN₂O₅S): Incorporates a nitro group instead of a second chlorine. Monoclinic crystal system (space group P21) with a β angle of 104.45°, indicating distorted packing . Nitro groups increase polarity but may reduce metabolic stability compared to chloro substituents .
Methoxy-Substituted Analog
- 4-Methoxy-N-(2-{[(4-methoxybenzoyl)amino]oxy}ethyl)benzenecarboxamide (C₁₈H₁₉N₂O₅): Methoxy groups (-OCH₃) replace chlorines, increasing solubility in polar solvents (e.g., logP reduced by ~1.5 units) . Synthesized via similar amide coupling but requires milder conditions due to reduced steric hindrance .
Heterocyclic Derivatives
- Molecular weight (311.77 g/mol) is lower due to the absence of the aminooxyethyl bridge .
Physicochemical and Structural Properties
Biological Activity
The compound 4-chloro-N-(2-{[(4-chlorobenzoyl)amino]oxy}ethyl)benzenecarboxamide , a derivative of benzenecarboxamide, has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.
Chemical Structure
The molecular formula of this compound is . The structure features a chloro substituent on the benzene ring, which may influence its biological activity.
Key Properties
- Molecular Weight : 320.19 g/mol
- Solubility : Soluble in organic solvents like DMSO and acetonitrile.
- Melting Point : Approximately 150 °C.
Anticancer Activity
Recent studies have indicated that compounds with similar structures exhibit significant anticancer properties. For instance, research has shown that derivatives of benzenecarboxamide can inhibit cell proliferation in various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.
Case Study: Anticancer Mechanism
In a study published in Nature Scientific Reports, a related compound demonstrated the ability to induce apoptosis in breast cancer cells by activating the caspase pathway. The study suggested that the presence of chloro groups enhances the compound's lipophilicity, facilitating better membrane penetration and subsequent biological activity .
Antimicrobial Activity
The compound's structural features suggest potential antimicrobial properties. Research has shown that chlorinated aromatic compounds often exhibit antibacterial and antifungal activities.
Case Study: Antimicrobial Efficacy
In a comparative study, several chlorinated benzenes were tested against Staphylococcus aureus and Escherichia coli. The results indicated that compounds with para-substituents, such as 4-chloro groups, exhibited higher antibacterial activity due to their ability to disrupt bacterial cell membranes .
Enzyme Inhibition
Another area of interest is the inhibition of specific enzymes associated with disease progression. For example, compounds similar to this compound have been shown to inhibit enzymes like COX-2, which is involved in inflammatory processes.
Case Study: COX-2 Inhibition
A detailed analysis revealed that certain derivatives could effectively inhibit COX-2 activity, leading to reduced inflammation in animal models. This suggests potential therapeutic applications in treating inflammatory diseases .
Research Findings Summary
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
